molecular formula C11H10Br2N2 B12528669 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide CAS No. 674368-56-0

1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide

Katalognummer: B12528669
CAS-Nummer: 674368-56-0
Molekulargewicht: 330.02 g/mol
InChI-Schlüssel: NYVIITAKJGSWNY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide is a chemical compound with the molecular formula C11H10BrN2 It is characterized by the presence of a bromophenyl group attached to a pyrazin-1-ium core

Vorbereitungsmethoden

The synthesis of 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide typically involves the reaction of 4-bromobenzyl bromide with pyrazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium carbonate.

Wissenschaftliche Forschungsanwendungen

1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide involves its interaction with specific molecular targets. The bromophenyl group and pyrazin-1-ium core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-[(4-Bromophenyl)methyl]pyrazin-1-ium bromide can be compared with similar compounds such as:

    1-[(4-Chlorophenyl)methyl]pyrazin-1-ium chloride: Similar structure but with a chlorine atom instead of bromine.

    1-[(4-Methylphenyl)methyl]pyrazin-1-ium methylate: Contains a methyl group instead of bromine.

    1-[(4-Fluorophenyl)methyl]pyrazin-1-ium fluoride: Features a fluorine atom in place of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

674368-56-0

Molekularformel

C11H10Br2N2

Molekulargewicht

330.02 g/mol

IUPAC-Name

1-[(4-bromophenyl)methyl]pyrazin-1-ium;bromide

InChI

InChI=1S/C11H10BrN2.BrH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-8H,9H2;1H/q+1;/p-1

InChI-Schlüssel

NYVIITAKJGSWNY-UHFFFAOYSA-M

Kanonische SMILES

C1=CC(=CC=C1C[N+]2=CC=NC=C2)Br.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.